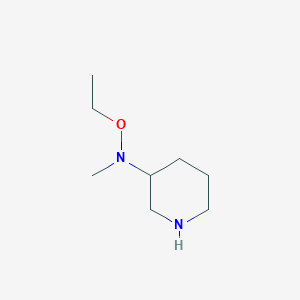

N-Ethoxy-N-methylpiperidin-3-amine

Description

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

N-ethoxy-N-methylpiperidin-3-amine |

InChI |

InChI=1S/C8H18N2O/c1-3-11-10(2)8-5-4-6-9-7-8/h8-9H,3-7H2,1-2H3 |

InChI Key |

IHGYPFIVQGGYDB-UHFFFAOYSA-N |

Canonical SMILES |

CCON(C)C1CCCNC1 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

One common method to prepare N-substituted piperidin-3-amines involves reductive amination of 3-aminopiperidine derivatives with aldehydes or ketones, followed by reduction using sodium cyanoborohydride or sodium borohydride.

- Step 1: Starting from (R)-3-(tert-butoxycarbonylamino)piperidine, react with formaldehyde in methanol at 0°C to room temperature.

- Step 2: Add sodium cyanoborohydride portion-wise to reduce the imine intermediate to the N-methylated amine.

- Step 3: Work-up includes extraction with ethyl acetate, washing, drying, and purification to yield (R)-3-amino-1-methylpiperidine with yields around 72%.

To introduce the ethoxy group on the nitrogen, a further alkylation step can be performed:

- Step 4: The secondary amine (N-methylpiperidin-3-amine) is reacted with ethyl halides (e.g., ethyl bromide) under suitable base conditions to form N-ethoxy-N-methylpiperidin-3-amine.

Nucleophilic Substitution via Mesylate Intermediates

Another strategy involves preparing mesylate intermediates from piperidin-3-ol derivatives, followed by nucleophilic substitution with amines:

- Step 1: Reduce piperidine esters to primary alcohols using lithium aluminum hydride.

- Step 2: Convert the alcohol to a mesylate using methanesulfonyl chloride in the presence of a base.

- Step 3: Perform nucleophilic substitution of the mesylate with methylamine or ethylamine derivatives to introduce the N-methyl and N-ethoxy substituents.

- Step 4: Purify the product, often isolating cis/trans isomers, with yields ranging from 60% to 87% for the substitution step.

Selective Reduction of Piperidine Ketones

Selective reduction of piperidine-4-ketone derivatives can yield substituted piperidin-3-amines:

- Step 1: Synthesize 3-substituted piperidine-4-ketone intermediates via quaternary ammonium salt formation and reduction with sodium borohydride under nitrogen atmosphere.

- Step 2: Control reaction temperature (-10°C to 20°C) to achieve selective reduction.

- Step 3: Purify via acid salt formation (e.g., with L-tartaric acid), recrystallization, and base dissociation to obtain the free amine.

- Step 4: This method yields 3-methyl isophthalic acid-piperidine-4-ketone derivatives with yields around 62%, which can be further functionalized to N-ethoxy-N-methyl derivatives.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Yield Range | Notes |

|---|---|---|---|---|

| Reductive Amination | Formaldehyde, sodium cyanoborohydride, methanol | Mild conditions, stereoselective | ~72% | Suitable for chiral amines |

| Nucleophilic Substitution via Mesylate | Methanesulfonyl chloride, LiAlH4, methyl/ethyl amines | High substitution efficiency | 60%-87% | May produce cis/trans isomers |

| Selective Reduction of Piperidine Ketones | NaBH4, nitrogen atmosphere, acid-base purification | Practical for large scale | ~62% | Requires careful temperature control |

Chemical Reactions Analysis

Types of Reactions: N-Ethoxy-N-methylpiperidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-ethoxy-N-methylpiperidin-3-one using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield this compound derivatives with different substituents.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, hydrogen with a metal catalyst.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

Oxidation: N-ethoxy-N-methylpiperidin-3-one.

Reduction: Various this compound derivatives.

Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

N-Ethoxy-N-methylpiperidin-3-amine has several applications in scientific research:

Biology: The compound can be used in the study of biological pathways involving piperidine derivatives.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Ethoxy-N-methylpiperidin-3-amine involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand for various receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, influencing signal transduction pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-Ethoxy-N-methylpiperidin-3-amine with structurally related compounds, focusing on substituents, molecular weight (MW), and functional group effects:

Key Observations :

- Substituent Effects : The ethoxy group in this compound provides intermediate polarity between alkyl (e.g., ethyl/methyl in ) and aromatic/fluorinated groups (e.g., trifluoromethoxy in ). This balance may improve membrane permeability compared to polar nitro derivatives .

- Molecular Weight : At ~158 g/mol, the compound falls within the typical range for CNS-active molecules (MW < 500), similar to analogs in .

Electronic and Steric Effects

- Electron-Donating vs.

- Steric Hindrance : Bulky groups like diisopropyl in reduce conformational flexibility, whereas the ethoxy group offers moderate steric bulk without severely limiting binding pocket access.

Pharmacokinetic Behavior

- Solubility : The ethoxy group may improve water solubility compared to purely alkylated derivatives (e.g., ) but reduce it relative to hydroxylated or zwitterionic compounds.

- Metabolism : Ethoxy groups are metabolized via O-dealkylation, which is slower than N-demethylation pathways seen in N-methyl analogs , suggesting prolonged activity.

Biological Activity

N-Ethoxy-N-methylpiperidin-3-amine is a compound belonging to the piperidine class, which has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with an ethoxy and a methyl group attached to the nitrogen atom. This unique substitution pattern enhances its chemical reactivity and biological interactions compared to other piperidine derivatives.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Ethoxy and methyl groups on nitrogen | Enhanced pharmacological profile |

| N-Methylpiperidin-3-amine | Lacks the ethoxy group | Less versatile in reactions |

| N-Ethylpiperidin-3-amine | Contains an ethyl group | Different pharmacological properties |

| N-Ethoxy-N-methylpiperidin-4-amine | Ethoxy group at a different position | Variations in biological activity |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors in the central nervous system. This compound may function as a ligand, modulating receptor activity and influencing biochemical pathways related to pain, inflammation, and neurodegenerative diseases.

Potential Mechanisms:

- Receptor Modulation: Acts as an agonist or antagonist at neurotransmitter receptors.

- Enzyme Interaction: May inhibit enzymes such as cholinesterase and monoamine oxidase, which are relevant for treating conditions like Alzheimer's disease.

- Signal Transduction: Influences signal transduction pathways that are critical for neuronal function.

Biological Activity Studies

Research has indicated that this compound exhibits a range of biological activities:

- Analgesic Effects: Studies suggest potential use in pain management through modulation of pain pathways.

- Anti-inflammatory Properties: The compound may reduce inflammation by influencing cytokine production and immune cell activity.

- Neuroprotective Effects: Its ability to interact with neurotransmitter systems positions it as a candidate for neurodegenerative disease therapies.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- Study on Neurodegeneration:

- Anti-inflammatory Activity:

-

Pharmacological Profiles:

- Comparative studies highlighted that the unique ethoxy substitution enhances the compound's interaction with various receptors compared to other piperidine derivatives, potentially leading to improved therapeutic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.